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molecular formula C12H16FNO2 B8349422 4-(2-Fluoro-4-methoxyphenoxy)piperidine

4-(2-Fluoro-4-methoxyphenoxy)piperidine

Cat. No. B8349422
M. Wt: 225.26 g/mol
InChI Key: ZDUQTJWAPGPOIE-UHFFFAOYSA-N
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Patent
US09181249B2

Procedure details

A solution of tert-butyl 4-(2-fluoro-4-methoxyphenoxy)piperidine-1-carboxylate (2.78 g, 8.54 mmol) in dioxane (21.36 mL) was treated with HCl (4 M in dioxane, 21.36 mL, 85 mmol) at room temperature and the resulting reaction mixture stirred overnight. Flash silica gel chromatography using a gradient of 5% to 30% MeOH in DCM gave the title compound as its HCl salt (1.7 g, 76%) as a white solid. ESI-MS m/z [M+H]+ 226.20.
Name
tert-butyl 4-(2-fluoro-4-methoxyphenoxy)piperidine-1-carboxylate
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
Quantity
21.36 mL
Type
reactant
Reaction Step One
Quantity
21.36 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[CH:18][C:3]=1[O:4][CH:5]1[CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7][CH2:6]1.[ClH:24].CO>O1CCOCC1.C(Cl)Cl>[F:1][C:2]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[CH:18][C:3]=1[O:4][CH:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1.[ClH:24]

Inputs

Step One
Name
tert-butyl 4-(2-fluoro-4-methoxyphenoxy)piperidine-1-carboxylate
Quantity
2.78 g
Type
reactant
Smiles
FC1=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=CC(=C1)OC
Name
Quantity
21.36 mL
Type
reactant
Smiles
Cl
Name
Quantity
21.36 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(OC2CCNCC2)C=CC(=C1)OC
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 546%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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